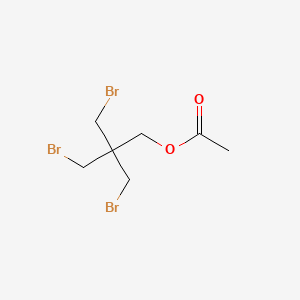

3-Bromo-2,2-bis(bromomethyl)propyl acetate

Description

Significance of Halogenated Organic Acetates in Synthetic Chemistry

Halogenated organic compounds, including acetates, are of significant interest in synthetic chemistry. acs.org They serve as versatile intermediates and building blocks for the creation of more complex molecules. acs.orgresearchgate.net The presence of halogen atoms can influence the reactivity of the molecule, providing sites for nucleophilic substitution or cross-coupling reactions. acs.org Specifically, halogenated acetates are valuable in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a halogen can enhance the biological activity and stability of the final product. acs.orgbohrium.com The acetate (B1210297) group itself can be a useful functional handle or a protecting group in multi-step syntheses. wikipedia.org

The Role of Polybrominated Compounds in Material Science and Environmental Concerns

Polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs), have been widely used as additive flame retardants in a vast array of consumer and industrial products, including plastics, textiles, electronics, and furniture. nih.govepa.govwikipedia.org These compounds are physically mixed with the material rather than chemically bonded, which makes them prone to leaching into the environment over time. epa.gov

The widespread use of polybrominated compounds has led to significant environmental and health concerns. epa.govresearchgate.net They are persistent in the environment, can bioaccumulate in organisms, and have been detected in various environmental compartments such as air, water, soil, and biota. nih.govepa.govresearchgate.net Some studies have indicated that certain polybrominated compounds may act as endocrine disruptors and have been associated with neurodevelopmental toxicity in animal studies. nih.govepa.govepa.gov Due to these concerns, the production and use of some polybrominated flame retardants have been restricted or phased out in many parts of the world. epa.govwikipedia.orgepa.gov

Research Gaps and Emerging Avenues for 3-Bromo-2,2-bis(bromomethyl)propyl acetate

While much research has focused on widely used polybrominated flame retardants like PBDEs, specific compounds such as this compound are less studied. This compound is a highly brominated organic acetate, suggesting its potential application as a reactive flame retardant. Reactive flame retardants are chemically incorporated into the polymer matrix, which can prevent them from leaching out, potentially offering a more environmentally stable alternative to additive flame retardants. mst.dk

A significant research gap exists in understanding the synthesis, reactivity, and potential applications of this compound. Its structural similarity to other brominated flame retardants like 2,2-Bis(bromomethyl)propane-1,3-diol, which is used in polyester (B1180765) resins and polyurethane foams, suggests potential utility in similar applications. nih.gov

Further research is needed to explore the synthesis of this compound, potentially through the reaction of pentaerythritol (B129877) with hydrobromic and acetic acids. guidechem.com Investigating its reactivity could open up new synthetic pathways. Moreover, detailed studies on its efficacy as a flame retardant and its environmental fate and toxicological profile are crucial to determine its viability as a safer alternative to currently used polybrominated compounds. The development of halogenase enzymes for more environmentally friendly and regioselective halogenation processes could also present a future avenue for the synthesis of such compounds. acs.org

Detailed Research Findings

Synthesis and Properties of this compound

Limited direct research on the synthesis of this compound is available in the public domain. However, a plausible synthetic route can be inferred from the synthesis of its precursor, 3-Bromo-2,2-bis(bromomethyl)propanol (B150680). One documented method involves the reaction of pentaerythritol with hydrobromic acid and acetic acid, followed by reflux. guidechem.com The resulting mixture contains 3-Bromo-2,2-bis(bromomethyl)propanol and this compound. guidechem.com Another synthesis of the alcohol involves the reaction of pentaerythritol with liquid bromine and sulfur powder in acetic acid. chemicalbook.com The subsequent acetylation of the resulting alcohol would yield the target compound.

The physical and chemical properties of this compound are not extensively documented beyond basic identifiers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3580-97-0 | sigmaaldrich.com |

| Molecular Formula | C7H11Br3O2 | sigmaaldrich.com |

| Molecular Weight | 366.87 g/mol | echemi.com |

| Physical Form | Solid or lump or liquid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, sealed in dry conditions | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| InChI Key | HNKJDSDREJCMHR-UHFFFAOYSA-N | sigmaaldrich.com |

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

[3-bromo-2,2-bis(bromomethyl)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKJDSDREJCMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CBr)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300329 | |

| Record name | 3-bromo-2,2-bis(bromomethyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3580-97-0 | |

| Record name | NSC135981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2,2-bis(bromomethyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 2,2 Bis Bromomethyl Propyl Acetate

Established Synthetic Pathways

The most well-documented method for producing 3-Bromo-2,2-bis(bromomethyl)propyl acetate (B1210297) involves a two-stage process: the bromination of pentaerythritol (B129877) to form Tribromoneopentanol, followed by the acetylation of this intermediate.

Synthesis from Pentaerythritol via Tribromoneopentanol (Tribromoneopentyl Alcohol)

The initial and critical step is the selective bromination of three of the four hydroxyl groups of pentaerythritol to yield Tribromoneopentanol.

Several methods have been established for the synthesis of Tribromoneopentanol from pentaerythritol, each with distinct reagents and conditions. One common approach involves the use of phosphorus tribromide in an inert solvent. google.com Another effective method utilizes the in-situ generation of hydrogen bromide from the reaction of bromine and a reducing agent, such as sulfur powder, in an organic acid solvent like acetic acid. google.com

A detailed example of the latter method involves reacting pentaerythritol with liquid bromine and sulfur powder in acetic acid. The reaction mixture is heated to approximately 120°C for several hours. chemicalbook.com After completion, the excess acids are removed, and the intermediate undergoes alcoholysis with methanol (B129727). The crude product is then purified by neutralization and crystallization to yield Tribromoneopentanol. google.comchemicalbook.com

Table 1: Comparative Data of Bromination Reaction Conditions for Tribromoneopentanol Synthesis

| Method | Brominating Agent | Solvent | Temperature | Reported Yield | Reported Purity |

| Method A | Phosphorus Tribromide | Inert Solvent (e.g., Toluene, Xylene) | Not specified | High | Not specified |

| Method B | Bromine / Sulfur Powder | Acetic Acid | 110-130°C | >90% google.com | >99.5% google.com |

| Method C | Hydrogen Bromide Gas | Acetic Acid | 115-120°C | High | Not specified |

The second stage of the synthesis is the acetylation of the single remaining hydroxyl group on Tribromoneopentanol. This is a standard esterification reaction that converts the alcohol into the final acetate ester. This transformation is typically achieved by reacting Tribromoneopentanol with an acetylating agent. Common reagents for this purpose include acetic anhydride or acetyl chloride. The reaction converts the hydroxyl (-OH) group to an acetate (-OCOCH₃) group, yielding 3-Bromo-2,2-bis(bromomethyl)propyl acetate. While specific industrial parameters for this step are proprietary, the underlying chemistry follows well-established principles of ester synthesis.

Alternative Synthetic Routes and Reaction Conditions

Alternative synthetic strategies primarily focus on variations in the preparation of the key intermediate, Tribromoneopentanol. The choice of brominating agent and reaction solvent represents the main point of divergence between different methodologies.

For instance, instead of using phosphorus tribromide or generating hydrogen bromide in situ, some processes employ the direct use of hydrogen bromide gas bubbled through a solution of pentaerythritol in acetic acid. google.com Chinese patent CN201510415910.0 describes a method using phosphorus tribromide in inert solvents like tetrachloroethane or toluene, followed by an ester exchange in methanol. google.com Another approach detailed in patent CN110903163A utilizes bromine and sulfur powder in an organic acid, a method noted for having fewer side reactions and high yield. google.com Each of these routes produces the same crucial Tribromoneopentanol intermediate, which is then acetylated to form the final product.

Optimization of Synthetic Strategies

Recovery and Recycling of Bromine-Containing Materials

The synthesis and application of brominated compounds like this compound are intrinsically linked to the management of bromine resources. Given that bromine is not typically incorporated into the final active molecule in many chemical syntheses, a significant portion, as high as 98%, can end up in process wastewater as bromide or in organic brominated waste. chimia.ch This necessitates robust recovery and recycling processes, which are not only economically beneficial but also reduce environmental and safety risks associated with the transport and storage of fresh bromine. chimia.ch

Several methodologies are employed for the recovery of bromine from various waste streams, including those generated during the production of brominated flame retardants (BFRs) and from end-of-life products containing these materials, such as waste electrical and electronic equipment (WEEE). wordpress.comebfrip.org

Chemical Recycling and Recovery Processes:

For solid waste containing brominated compounds, a method involving mixing the waste with solid calcium hydroxide and heating it in a reducing environment has been developed. google.com This process forms solid calcium bromide, which can then be processed to recover bromine for reuse. google.com

Chemical recycling of plastics containing BFRs is a key area of research. repec.org Techniques such as pyrolysis, co-pyrolysis, and catalytic cracking are being explored to convert BFR-plastics into clean fuels and chemical feedstocks. repec.org A promising approach involves a two-step process: pyrolysis to obtain high-quantity oils, followed by catalytic hydrodebromination to remove bromine and yield bromine-free oils suitable for commercial use. repec.org Hydrothermal treatment is also emerging as a high-efficiency technology for in-situ debromination of oil products from BFR-plastics. repec.org

Solvent extraction presents another viable route for recovering BFRs from polymer waste before the material undergoes mechanical recycling. researchgate.net Different solvents and extraction techniques, including supercritical carbon dioxide (sc-CO2), have been investigated to extract BFRs like tetrabromobisphenol A (TBBPA) from polymers such as acrylonitrile butadiene styrene (ABS). researchgate.netdtu.dk For instance, a continuous extraction process using a kneading extractor and a glycol-series solvent can safely separate the flame retardant from used resins at relatively low temperatures (<200°C), preserving the physical characteristics of the resin for recycling. mrs-j.org

The table below summarizes various recovery and recycling methods for bromine-containing materials.

| Method | Feedstock | Recovered Product | Key Findings/Efficiency | Reference |

| Kubierschky Process | Aqueous bromide solutions from synthesis | Elemental Bromine (Br₂) | Recovery yield of 98.8%; overall recycling rate of 97.1%. chimia.ch | chimia.ch |

| Pyrolysis-Catalytic Upgrading | Brominated flame retardant (BFR) plastics | Bromine-free oils, chemical feedstocks | Aims for high quantity oils and complete debromination for commercial use. repec.org | repec.org |

| Solvent Extraction (Kneading Extractor) | Resins with soluble BFRs (e.g., from TV cabinets) | Flame retardant, recyclable resin | Performed at <200°C, does not damage resin properties. mrs-j.org | mrs-j.org |

| Soxhlet Extraction | Polymer materials (ABS, PS) with various BFRs | Pure BFRs (TBBPA, DECA, etc.) | High extraction efficiencies (93-100%) achieved with solvents like 1-propanol and toluene. researchgate.net | researchgate.net |

| Heating with Calcium Hydroxide | Solid waste containing bromine compounds | Calcium Bromide (CaBr₂) | Forms a solid salt suitable for further processing to recover bromine. google.com | google.com |

These recycling efforts are crucial for creating a circular economy for bromine, particularly in industries that rely heavily on brominated compounds. The ability to recover and reuse bromine from waste streams not only conserves a valuable chemical element but also mitigates the environmental impact associated with its extraction and the disposal of brominated waste. chimia.ch

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of halogenated organic compounds, including this compound, is essential for developing more sustainable and environmentally benign chemical processes. uni-lj.sirsc.org These principles focus on reducing waste, using less hazardous substances, improving atom economy, and enhancing energy efficiency. rsc.org

Atom Economy and Waste Prevention: Traditional halogenation reactions can be inefficient in terms of atom economy and often generate significant waste. rsc.orgrsc.org Green approaches aim to maximize the incorporation of all materials used in the process into the final product. rsc.org For bromination reactions, this involves moving away from stoichiometric brominating agents that generate large amounts of byproducts. The recovery and recycling of bromine, as discussed in the previous section, is a cornerstone of waste prevention in this context. chimia.ch

Use of Safer Reagents and Reaction Conditions: A key goal of green chemistry is to avoid the use of highly reactive, toxic, and corrosive reagents like elemental bromine (Br₂) and hydrogen halides (HX) whenever possible. rsc.orgsemanticscholar.org Research focuses on alternative, safer brominating agents and catalytic systems.

Oxidative Bromination: An attractive green alternative involves the use of halide salts (e.g., HBr) in combination with a clean chemical oxidant like hydrogen peroxide (H₂O₂) or even oxygen from the air. rsc.org This approach can be catalyzed by complexes of vanadium or molybdenum and has been effective for the halogenation of various organic molecules. rsc.org The primary byproduct in these reactions is water, representing a significant environmental improvement. rsc.org

Biocatalysis: The use of halogenase enzymes offers a potential route for highly regioselective halogenation under mild, environmentally friendly conditions. acs.org These enzymes are responsible for the biosynthesis of halogenated natural products and could be developed as biocatalysts for industrial-scale biohalogenation, avoiding the harsh reagents and lack of selectivity often seen in traditional chemical methods. acs.org

Furthermore, developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. The use of continuous flow and microreactor technology can also enhance safety and control over highly exothermic halogenation reactions, allowing for more efficient and safer processes. semanticscholar.org

The table below outlines key green chemistry principles and their application in the synthesis of brominated organic compounds.

| Green Chemistry Principle | Traditional Approach | Greener Alternative/Research Focus | Benefits | Reference |

| Waste Prevention | Stoichiometric use of brominating agents leading to bromide waste. | Integrated bromine recovery and recycling (e.g., Kubierschky process). chimia.ch | Reduced need for virgin bromine, minimized waste disposal, lower costs. chimia.ch | chimia.ch |

| Atom Economy | Low atom economy in many substitution and elimination reactions. | Catalytic additions and cross-coupling reactions. rsc.org | Maximizes incorporation of starting materials into the final product. rsc.org | rsc.org |

| Less Hazardous Chemical Syntheses | Use of elemental bromine (Br₂), a toxic and corrosive reagent. rsc.orgsemanticscholar.org | Oxidative bromination using HBr with H₂O₂ or O₂ as the oxidant; enzymatic halogenation. rsc.orgacs.org | Use of safer reagents, generation of benign byproducts like water. rsc.orgrsc.org | rsc.orgrsc.orgacs.org |

| Safer Solvents and Auxiliaries | Use of volatile and hazardous organic solvents. | Use of greener solvents (e.g., methanol, water) or solvent-free (neat) conditions. uni-lj.si | Reduced environmental pollution and worker exposure. uni-lj.si | uni-lj.si |

| Design for Energy Efficiency | High-temperature reactions requiring significant energy input. | Catalytic processes at ambient temperatures; use of continuous flow reactors for better heat management. semanticscholar.org | Reduced energy consumption, improved safety and control. semanticscholar.org | semanticscholar.org |

By integrating these green chemistry principles, the synthesis of this compound and other brominated compounds can be shifted towards more sustainable and economically viable manufacturing pathways. uni-lj.sirsc.org

Chemical Transformations and Reaction Mechanisms of 3 Bromo 2,2 Bis Bromomethyl Propyl Acetate

Hydrolytic Stability and Degradation Kinetics

The decomposition of related brominated propanols is highly dependent on pH. For instance, the degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline aqueous solutions proceeds through a two-stage reaction. The initial step involves the formation of an alkoxide in an acid/base equilibrium. Subsequently, the compound undergoes an intramolecular nucleophilic substitution to form 3-bromomethyl-3-hydroxymethyloxetane. nih.gov The rate of this transformation demonstrates a clear positive correlation with increasing pH. nih.gov

Similarly, the decomposition of 3-bromo-2,2-bis(bromomethyl)propanol (B150680) (TBNPA) is also pH-dependent, although specific mechanistic details are less described in the available literature. For 3-Bromo-2,2-bis(bromomethyl)propyl acetate (B1210297), it is anticipated that under basic conditions, hydrolysis of the acetate ester would occur, yielding the corresponding alcohol, TBNPA. This newly formed alcohol would then likely follow a similar pH-dependent degradation pathway involving intramolecular cyclization.

Temperature plays a crucial role in the degradation kinetics of related brominated compounds. For DBNPG, studies conducted between 30 and 70 degrees Celsius have determined an energy barrier of 98 kJ mol⁻¹ for its degradation. nih.gov This indicates that the rate of decomposition increases significantly with a rise in temperature. Given the structural similarities, the degradation of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is also expected to be temperature-sensitive. The initial hydrolysis of the acetate group would be accelerated at higher temperatures, followed by the temperature-dependent degradation of the resulting alcohol.

The degradation of TBNPA and DBNPG is characterized by the formation of cyclic ether derivatives. In the case of DBNPG, the decomposition pathway involves the sequential formation of 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) and subsequently 2,6-dioxaspiro[3.3]heptane (DOH), with the release of a bromide ion at each step. nih.gov This intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon bearing a bromine atom, is a key feature of the degradation of these sterically hindered polybrominated alcohols. nih.gov

For this compound, hydrolysis would first yield TBNPA. This intermediate would then be expected to undergo a similar intramolecular cyclization to form 3,3-bis(bromomethyl)oxetane (B1265868). This reaction is driven by the proximity of the hydroxyl group to the electrophilic carbons carrying the bromine atoms.

| Precursor Compound | Degradation Byproduct |

| 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) | 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) |

| 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA) | 3,3-bis(bromomethyl)oxetane (inferred) |

Nucleophilic Substitution Reactions

The reactivity of this compound in nucleophilic substitution reactions is primarily centered on the three bromine atoms. However, the neopentyl-like structure and the presence of the acetate group introduce specific electronic and steric effects that modulate this reactivity.

The bromine atoms in this compound are attached to primary carbons. Typically, primary alkyl halides are reactive towards SN2 nucleophilic substitution. However, the presence of a quaternary carbon atom adjacent to the CH2Br groups creates significant steric hindrance. This "neopentyl-type" arrangement severely retards the rate of SN2 reactions because the bulky groups obstruct the backside attack of the nucleophile. acs.orggauthmath.com

Consequently, nucleophilic substitution on the bromine centers of this compound is expected to be very slow under typical SN2 conditions. While SN1 reactions are generally not favored for primary halides due to the instability of the resulting primary carbocation, rearrangement of the initial carbocation to a more stable tertiary carbocation could potentially occur under solvolytic conditions. stackexchange.comlibretexts.org However, the primary pathway for substitution is likely to be very slow.

Comparative Reactivity of Halides in SN2 Reactions

| Type of Halide | Relative Rate |

|---|---|

| Primary Halide | 1 |

| Secondary Halide | 0.03 |

| Neopentyl Halide | 0.00001 |

| Tertiary Halide | ~0 |

This table illustrates the significant steric hindrance of neopentyl halides in SN2 reactions. stackexchange.com

The acetate group can also act as a leaving group in certain reactions, although it is generally considered a poorer leaving group compared to halides. pressbooks.pub In the context of neighboring group participation, the carbonyl oxygen of the acetate could potentially assist in the displacement of a nearby bromine atom, though this is less likely given the steric constraints of the molecule.

More significantly, the electronic properties of the acetate group can influence the reactivity of the bromine centers. The electron-withdrawing nature of the acetate group can slightly increase the electrophilicity of the nearby carbons, but this effect is likely overshadowed by the overwhelming steric hindrance of the neopentyl core. The acetate group itself is a weak nucleophile. pressbooks.pub

Thermal Decomposition Pathways

The thermal degradation of brominated flame retardants (BFRs) is a critical area of study, particularly for understanding their fire-retardant mechanisms and the potential environmental impact of their thermal breakdown products. cdu.edu.au Thermal treatment is a common end-of-life scenario for products containing BFRs. cdu.edu.au

Analysis of Thermal Stability and Degradation Onset (Inferential from related flame retardants)

The presence of an acetate group in the molecule suggests that the initial thermal degradation may occur at a lower temperature compared to non-ester containing polybrominated compounds. The ester linkage can be susceptible to thermal cleavage. For comparison, the thermal decomposition of other BFRs offers insight into the expected temperature ranges. For instance, studies on decabromodiphenyl ether (DecaBDE) have shown that its thermal degradation when mixed with polymers like ABS starts at around 396.4 °C. mdpi.com Another brominated flame retardant, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), begins to decompose at approximately 340°C. researchgate.net

Table 1: Thermal Decomposition Onset of Selected Brominated Flame Retardants

| Brominated Flame Retardant | Polymer Matrix | Onset of Thermal Degradation (Tonset) | Maximum Decomposition Temperature |

| Decabromodiphenyl ether (DecaBDE) | Acrylonitrile Butadiene Styrene (ABS) | 396.4 °C | 437.5 °C |

| Pristine ABS | - | 406 °C | 428 °C |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | - | 340 °C | - |

This table presents data inferred from studies on related brominated flame retardants to provide a comparative context for the thermal stability of this compound. Source: mdpi.comresearchgate.net

Volatile Organic Compound Release during Thermal Events

During thermal decomposition, brominated flame retardants release a variety of volatile organic compounds (VOCs). The primary mechanism of flame retardancy involves the release of hydrogen bromide (HBr) and bromine radicals, which interfere with the combustion process in the gas phase. researchgate.netresearchgate.net

Upon heating, it is anticipated that this compound would initially undergo cleavage of the C-Br and C-O bonds. The decomposition of the acetate group would likely lead to the formation of acetic acid. Pyrolysis of various BFRs has been shown to produce a range of brominated and non-brominated VOCs. cdu.edu.au

Studies on the thermal degradation of other BFRs have identified several classes of released compounds, including brominated benzenes and phenols. cdu.edu.au The pyrolysis of BFRs in polymer matrices can also generate light hydrocarbons. For example, the thermal degradation of tetrabromobisphenol A diallyl ether was found to release methane, ethane, and propane. cetjournal.it

Given the structure of this compound, the expected volatile products from its thermal decomposition would include hydrogen bromide, brominated propanol (B110389) derivatives, and acetic acid. Further fragmentation could lead to the formation of smaller brominated hydrocarbons. The specific composition of the released VOCs would be highly dependent on the temperature and oxygen availability during the thermal event. cdu.edu.au

Table 2: Examples of Volatile Organic Compounds (VOCs) Released from Thermal Decomposition of Selected Brominated Flame Retardants

| Brominated Flame Retardant | Temperature | Identified Volatile Organic Compounds |

| Tetrabromobisphenol A diallyl ether | 650 °C | Methane, Ethane, Propane, Ethylene |

| 1,2-bis(pentabromodiphenyl)ethane (DBDPE) | 650 °C | Ethylene |

| Ethylene bis(tetrabromophthalimide) (EBTPI) | 650 °C | Ethylene |

| General BFRs | 280-900 °C | Brominated benzenes, Brominated phenols |

This table provides examples of VOCs identified during the thermal decomposition of various BFRs, offering insight into the potential byproducts from this compound. Source: cdu.edu.aucetjournal.it

Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| Acetic acid |

| Acrylonitrile Butadiene Styrene (ABS) |

| Brominated benzenes |

| Brominated phenols |

| Decabromodiphenyl ether (DecaBDE) |

| Ethane |

| Ethylene |

| Ethylene bis(tetrabromophthalimide) (EBTPI) |

| Hydrogen bromide |

| Methane |

| Propane |

| Tetrabromobisphenol A diallyl ether |

| 1,2-bis(pentabromodiphenyl)ethane (DBDPE) |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) |

Derivatization Strategies and Advanced Synthetic Applications

Synthesis of Functionalized Derivatives of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (B1210297)

The presence of multiple reactive centers in 3-bromo-2,2-bis(bromomethyl)propyl acetate allows for selective modifications, leading to a variety of functionalized derivatives. These transformations can be broadly categorized into modifications of the acetate group and substitutions at the bromine centers.

The acetate group in this compound can be readily modified, primarily through hydrolysis or alcoholysis, to yield the corresponding alcohol, 3-bromo-2,2-bis(bromomethyl)propan-1-ol. This reaction is typically carried out under basic or acidic conditions. For instance, alcoholysis with methanol (B129727) at elevated temperatures can effectively remove the acetyl group, yielding the free alcohol and methyl acetate. nih.gov This deprotection step is crucial for subsequent reactions where the hydroxyl group is required for further functionalization, such as esterification with other carboxylic acids or conversion to other functional groups.

Table 1: Modification of the Acetate Group

| Reaction | Reagents and Conditions | Product | Reference |

|---|

The three primary bromine atoms in this compound are susceptible to nucleophilic substitution reactions. A significant application of this reactivity is in the synthesis of energetic materials, where the bromine atoms are replaced by azido (B1232118) groups (–N₃). The resulting polyazido compounds are of interest due to their high nitrogen content and energetic properties.

The azidation is typically achieved by reacting the brominated compound with an azide (B81097) salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These reactions often require elevated temperatures to proceed at a reasonable rate. The successive substitution of the bromine atoms leads to the formation of mono-, di-, and tri-azido derivatives. For example, the related compound 3-bromo-2,2-bis(bromomethyl)propan-1-ol is used as a starting material for the synthesis of the energetic plasticizer bis(3-azido-2,2-bis(azidomethyl)propyl) malonate. energetic-materials.org.cn This involves an initial azidation step where the bromine atoms are replaced by azide groups. energetic-materials.org.cn

Table 2: Nucleophilic Substitution at Bromine Centers

| Nucleophile | Reagents and Conditions | Product Type | Potential Application | Reference |

|---|

This compound as a Building Block in Complex Molecular Architectures

The polyfunctionality of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, including ligands for coordination chemistry, as well as cyclic and spiro compounds.

While direct examples of the use of this compound in ligand synthesis are not extensively documented in the literature, its structure suggests potential for the creation of polydentate ligands. By substituting the bromine atoms with coordinating groups such as amines, pyridines, or carboxylates, it is possible to design tripodal ligands. These ligands could then be used to form stable complexes with various metal ions. The neopentyl core would enforce a specific geometry on the coordinating arms, which could be advantageous in catalysis or materials science. For instance, reaction with ammonia (B1221849) or primary amines could lead to tripodal amine ligands.

The di- and tri-functional nature of derivatives of this compound allows for their use in the synthesis of cyclic and spirocyclic systems. Intramolecular reactions, particularly those involving nucleophilic substitution, are key to forming these structures.

For example, the hydrolysis of 3-bromo-2,2-bis(bromomethyl)propanol (B150680) under basic conditions can lead to the formation of 3,3-bis(bromomethyl)oxetane (B1265868) through an intramolecular Williamson ether synthesis. Further reaction can lead to the formation of 2,6-dioxaspiro[3.3]heptane. This transformation highlights the potential for intramolecular cyclization reactions within this family of compounds. The formation of spiro compounds often involves a central quaternary carbon atom, which is a key structural feature of the neopentyl core of this compound.

Table 3: Examples of Cyclic and Spiro Compounds from Related Precursors

| Precursor | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 3-Bromo-2,2-bis(bromomethyl)propanol | Aqueous base | 3,3-Bis(bromomethyl)oxetane |

Derivatives of this compound, particularly the corresponding alcohol, can be converted into nitrate (B79036) esters, which are a class of energetic materials. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, or other nitrating agents like acetyl nitrate. The resulting nitrate esters have a high oxygen balance and are often used as energetic plasticizers in propellant and explosive formulations.

The synthesis of the energetic plasticizer bis(3-azido-2,2-bis(azidomethyl)propyl) malonate from 3-bromo-2,2-bis(bromomethyl)propan-1-ol demonstrates a multi-step synthesis where the bromine atoms are first substituted by azide groups, and then the hydroxyl group is esterified. energetic-materials.org.cn Although direct nitration of this compound is not commonly reported, the presence of the acetate group might be sensitive to the strong acidic conditions of nitration. Therefore, hydrolysis to the alcohol is a likely prerequisite for the synthesis of the corresponding nitrate ester.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol |

| Methyl acetate |

| Sodium azide |

| Bis(3-azido-2,2-bis(azidomethyl)propyl) malonate |

| 3,3-Bis(bromomethyl)oxetane |

| 2,6-Dioxaspiro[3.3]heptane |

| Nitric acid |

| Sulfuric acid |

Stereoselective Synthesis Approaches for Related Brominated Acetates

The stereocontrolled introduction of bromine atoms and acetate functionalities into an aliphatic framework is a significant challenge in synthetic organic chemistry. While the target compound, this compound, is itself achiral due to its symmetry, the synthesis of structurally related chiral brominated acetates is crucial for creating stereochemically defined building blocks for various applications. The development of stereoselective methods, which can control the three-dimensional arrangement of atoms, is essential for accessing optically pure isomers. Key strategies in this field primarily revolve around the enzymatic kinetic resolution of racemic mixtures and the asymmetric synthesis of chiral precursors.

One of the most effective methods for obtaining enantiomerically pure brominated acetates is through lipase-catalyzed kinetic resolution. This technique utilizes the stereoselective nature of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of both enantiomers. A notable example is the preparation of the four stereoisomers of 3-bromo-2-butanol and their corresponding acetates. researchgate.net

The process begins with the synthesis of racemic diastereomeric starting materials. The (±)-syn- and (±)-anti-3-bromo-2-butanol acetates are synthesized from meso- and dl-2,3-butanediol, respectively. These racemic bromoacetates are then subjected to enzymatic resolution. researchgate.net Lipases, such as Lipase (B570770) PS from Pseudomonas cepacia, are highly effective catalysts for either the selective hydrolysis of one enantiomer of the acetate or the selective esterification of one enantiomer of the alcohol. researchgate.net

For instance, in the hydrolysis of (±)-syn-3-bromo-2-butyl acetate, the lipase selectively hydrolyzes the (2R,3S)-acetate to yield the (2R,3S)-alcohol, leaving the unreacted (2S,3R)-acetate in high enantiomeric excess. A similar process with the (±)-anti-bromoacetate allows for the separation of its respective enantiomers. On a preparative scale, this methodology successfully produces all four stereoisomers, either as the alcohol or the acetate, with high optical purity (>95% enantiomeric excess) and in yields of 35–40% based on the initial racemate. researchgate.net

The effectiveness of such enzymatic resolutions is highly dependent on reaction conditions, including the choice of enzyme, solvent, and whether the process is hydrolysis or esterification. The data below summarizes the outcomes of lipase-catalyzed resolutions for preparing stereoisomers of 3-bromo-2-butanol and its acetate.

Table 1: Lipase-Catalyzed Resolution of 3-Bromo-2-butanol Stereoisomers This table presents the results from the lipase-catalyzed kinetic resolution to obtain the different stereoisomers of 3-bromo-2-butanol and its acetate, highlighting the enantiomeric excess (ee) and yield for each isomer.

| Starting Racemate | Resolution Method | Product Isomer | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (±)-syn-3-bromo-2-butyl acetate | Hydrolysis | (2S,3R)-acetate | 38% | >95% |

| (±)-syn-3-bromo-2-butyl acetate | Hydrolysis | (2R,3S)-alcohol | 40% | >95% |

| (±)-anti-3-bromo-2-butyl acetate | Hydrolysis | (2R,3R)-acetate | 35% | >95% |

Beyond enzymatic methods, another viable strategy is the asymmetric synthesis of chiral halohydrins, which are versatile precursors to brominated acetates. While not directly demonstrated for compounds with the neopentyl-like core of this compound, general methods for asymmetric synthesis can be applied. For example, the development of catalytic asymmetric synthesis of boronic esters has provided a powerful toolkit for creating chiral centers. nih.gov These chiral boronic esters can undergo stereospecific transformations to introduce halides, thus forming chiral brominated alkanes that can subsequently be functionalized to the desired acetate. nih.govbris.ac.uk

Environmental Fate and Degradation Studies

Persistence and Environmental Half-Life of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (B1210297) (Analogous to related compounds)

The environmental half-life of BFRs can vary significantly depending on the specific compound and environmental conditions. For instance, while lower and medium brominated diphenyl ethers are persistent, the fully brominated Decabromodiphenyl ether (BDE-209) has a relatively short half-life of about two weeks in humans. nih.gov In contrast, the estimated terminal whole-body half-lives for other polybrominated diphenyl ether (PBDE) congeners like BDE-47, BDE-99, and BDE-153 are much longer, estimated at 1.8, 2.9, and 6.5 years, respectively. osti.gov Tetrabromobisphenol A (TBBPA), another widely used BFR, is eliminated more readily in humans with a half-life of about two days. nih.gov The persistence of these compounds highlights the need for thorough assessment of newer BFRs. nih.gov

Table 1: Estimated Environmental and Human Half-Lives of Selected Brominated Flame Retardants

| Compound | Medium/Organism | Estimated Half-Life |

| Tribromoneopentyl alcohol (TBNPA) | Aquifer | ~100 years nih.gov |

| Decabromodiphenyl ether (BDE-209) | Human | ~2 weeks nih.gov |

| Tetrabromobisphenol A (TBBPA) | Human | ~2.2 - 3.5 days nih.govosti.gov |

| Hexabromocyclododecane (HBCD) | Human (adipose tissue) | 64 days osti.gov |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Human (whole body) | 1.8 - 3.0 years osti.gov |

| 2,2',4,4',5-Pentabromodiphenyl ether (BDE-99) | Human (whole body) | 2.9 - 5.4 years osti.gov |

| 2,2',4,4',5,5'-Hexabromodiphenyl ether (BDE-153) | Human (whole body) | 6.5 - 11.7 years osti.gov |

This table presents data for analogous compounds to infer the potential persistence of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Photodegradation Mechanisms in Environmental Matrices (Applicable principles from other brominated compounds)

Photodegradation, the breakdown of compounds by light, is a significant abiotic process that can affect the environmental fate of BFRs. nih.gov Halogenated aromatic compounds, in particular, can degrade into less harmful molecules when exposed to ultraviolet (UV)-visible light. nih.gov This process often involves the homolytic cleavage of the carbon-bromine (C-Br) bond. nih.gov

For brominated aromatic compounds, the presence of bromine atoms can increase photochemical reactivity due to the "heavy atom" effect, which enhances light absorption. rsc.org Theoretical studies on brominated aromatic BFRs show that they absorb light in the UV spectral region, and their excitation can lead to the stretching of the C-Br bond, primarily in compounds with a higher number of bromine atoms. nih.gov This can result in reductive debromination, producing lower brominated, and sometimes more toxic, molecules. nih.govnih.gov

While this compound is an aliphatic, not aromatic, compound, the principles of photolysis are still applicable. The C-Br bonds are susceptible to cleavage by UV radiation. Studies on other BFRs dispersed in polymer matrices, such as high impact polystyrene (HIPS), have shown that they can undergo rapid degradation under UV-visible irradiation. nih.gov For example, Decabromodiphenyl ether (DBDE) and Hexabromocyclododecane (HBCDD) in HIPS showed degradation of over 50% after a short period of irradiation. nih.gov The degradation often proceeds through a stepwise reductive photolytic debromination. nih.gov It is plausible that this compound would undergo a similar photodegradation process in sunlit environmental compartments, leading to the cleavage of its C-Br bonds.

Biotic and Abiotic Degradation Pathways in Aquatic and Terrestrial Systems

The degradation of this compound in the environment can occur through both biological (biotic) and non-biological (abiotic) processes.

Biotic Degradation: Studies on the closely related TBNPA have demonstrated its potential for biodegradation. nih.gov An indigenous aerobic bacterial consortium from polluted groundwater was shown to rapidly biodegrade TBNPA, with complete debromination occurring within days. nih.gov This process was accompanied by the release of bromide ions into the medium. nih.govresearchgate.net The initial step in this aerobic biodegradation is proposed to be an oxidative process involving the abstraction of a hydrogen atom from a C-H bond, leading to unstable intermediates that are then rapidly debrominated. nih.gov However, under anaerobic conditions, no significant biodegradation of TBNPA was observed. nih.gov This suggests that for this compound, aerobic environments would be more conducive to biotic degradation. The initial step would likely involve the hydrolysis of the acetate ester to TBNPA, followed by the degradation pathways observed for TBNPA.

Abiotic Degradation: Abiotic degradation pathways, other than photodegradation, can also contribute to the transformation of these compounds. For TBNPA, spontaneous decomposition has been observed in aqueous solutions, particularly under basic (alkaline) pH conditions. nih.gov The reaction proceeds through a sequence of intramolecular cyclization reactions, releasing a bromide ion at each step and forming products such as 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO), 3-bromomethyl-3-hydroxymethyloxetane (BMHMO), and ultimately 2,6-dioxaspiro[3.3]heptane (DOH). nih.gov The rate of this decomposition increases with pH. nih.gov Given its structural similarity, this compound would likely undergo hydrolysis to TBNPA, which would then be subject to these same abiotic degradation pathways in water.

Table 2: Summary of Potential Degradation Pathways

| Degradation Type | Process | Conditions | Key Findings |

| Biotic | Aerobic Biodegradation | Aerobic | Rapid debromination by bacterial consortia has been shown for the analogue TBNPA. nih.govnih.gov |

| Anaerobic Biodegradation | Anaerobic | No significant biodegradation observed for the analogue TBNPA. nih.gov | |

| Abiotic | Photodegradation | UV-Visible Light | C-Br bond cleavage is a primary mechanism for BFRs, leading to reductive debromination. nih.govnih.gov |

| Chemical Decomposition | Aqueous, pH-dependent | The analogue TBNPA decomposes via sequential intramolecular reactions, releasing bromide ions. nih.gov |

Bioavailability and Potential for Environmental Accumulation

The bioavailability and potential for accumulation of BFRs in the environment are of significant concern due to their persistence and lipophilicity (tendency to dissolve in fats). nih.govgdut.edu.cn Many BFRs are known to bioaccumulate in organisms and biomagnify in food chains. researchgate.net

Novel brominated flame retardants (NBFRs), which are used as replacements for older, restricted BFRs, have been found to be ubiquitous in aquatic environments. gdut.edu.cn Due to their hydrophobic nature, many NBFRs exhibit high bioaccumulation potential. gdut.edu.cn For instance, studies in marine food webs have shown that many NBFRs undergo trophic magnification, meaning their concentrations increase at higher trophic levels. nih.govconsensus.app The accumulation of these compounds is often observed in fatty tissues of organisms. nih.gov

While specific data for this compound is scarce, its chemical structure suggests a potential for bioaccumulation. The presence of bromine atoms and the organic acetate structure would confer some degree of lipophilicity. However, factors such as metabolic capacity within organisms can influence the extent of accumulation. gdut.edu.cn Some BFRs can be metabolized and eliminated, which reduces their bioaccumulation potential. nih.gov For example, TBBPA is readily eliminated from the human body. nih.gov Conversely, other BFRs persist for long periods. osti.gov Given the high persistence of its analogue TBNPA, it is reasonable to infer that this compound also has the potential to persist and accumulate in environmental compartments and biota, warranting further investigation. nih.govgdut.edu.cn

Toxicological Profiles and Mechanistic Investigations

In Vitro Genotoxicity Assessments

The potential for a chemical to induce genetic damage is a critical aspect of its toxicological evaluation. In vitro assays provide a foundational understanding of a substance's mutagenic and clastogenic capabilities.

Mutagenicity studies, which assess the capacity of a substance to cause mutations in the genetic material, have been conducted on related brominated compounds. The flame retardant 2,2-bis(bromomethyl)-1,3-propanediol (B29016) has been shown to be mutagenic in the Salmonella test. nih.gov Similarly, 2,3-dibromo-1-propanol (B41173), a metabolite of the flame retardant tris(2,3-dibromopropyl) phosphate, has demonstrated genotoxic effects in various in vitro test systems, including Salmonella typhimurium and Escherichia coli. nih.govnih.gov Another related compound, 3-Bromo-2,2-bis(bromomethyl)propanol (B150680), has also tested positive for bacterial mutagenicity. nih.gov Studies on 2-bromo-propanamides have indicated that their mutagenic activity in Salmonella typhimurium is influenced by the chemical structure, including the nature of the halogen and substitutions at the nitrogen atom. nih.gov

| Compound | Test System | Result | Reference |

|---|---|---|---|

| 2,2-bis(bromomethyl)-1,3-propanediol | Salmonella assay | Mutagenic | nih.gov |

| 2,3-dibromo-1-propanol | Salmonella typhimurium, Escherichia coli | Genotoxic | nih.gov |

| 3-Bromo-2,2-bis(bromomethyl)propanol | Bacterial Mutagenicity | Positive | nih.gov |

Beyond point mutations, the potential for a compound to induce larger-scale chromosomal damage is evaluated. The related compound 2,3-dibromo-1-propanol has been shown to cause both sister chromatid exchange and chromosomal aberrations in cultured Chinese hamster ovary cells. nih.gov In contrast, 2,2-bis(bromomethyl)-1,3-propanediol was only weakly active in tests for chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells. nih.gov

In Vivo Carcinogenicity and Organ Toxicity Studies (Applicable to related brominated propanols)

In vivo studies in animal models are essential for understanding the potential for a chemical to cause cancer and other organ-specific toxicity under physiological conditions.

Studies on related brominated propanols have identified multiple target organs for toxicity and carcinogenicity. Dermal exposure to 2,3-dibromo-1-propanol in F344/N rats and B6C3F1 mice led to the induction of neoplasms at numerous sites. nih.gov In rats, these included the skin, nasal mucosa, Zymbal's gland, oral mucosa, esophagus, forestomach, intestines, liver, kidney, mammary gland (in females), clitoral gland (in females), spleen (in males), and mesothelium (in males). nih.gov In mice, chemically-induced neoplasms were observed in the skin, forestomach, liver (in males), and lung (in males). nih.gov

Similarly, the flame retardant 2,2-bis(bromomethyl)-1,3-propanediol has been identified as a multisite carcinogen in both Fischer 344 rats and B6C3F1 mice. nih.gov In male rats, exposure resulted in neoplasms of the skin, subcutaneous tissue, mammary gland, Zymbal's gland, oral cavity, esophagus, forestomach, small and large intestines, mesothelium, kidney, urinary bladder, lung, thyroid gland, seminal vesicle, hematopoietic system, and pancreas. nih.gov In female rats, the mammary gland, oral cavity, esophagus, and thyroid gland were affected. nih.gov Male mice exhibited neoplasms in the lung, kidney, and Harderian gland, while female mice showed tumors in the subcutaneous tissue, lung, and Harderian gland. nih.gov Reproductive toxicity studies of 2,2-bis(bromomethyl)-1,3-propanediol in Swiss (CD-1) mice also revealed specific kidney lesions in both sexes. nih.gov

| Compound | Species | Target Organs | Reference |

|---|---|---|---|

| 2,3-dibromo-1-propanol | Rats | Skin, nasal mucosa, Zymbal's gland, oral mucosa, esophagus, forestomach, intestines, liver, kidney, mammary gland (female), clitoral gland (female), spleen (male), mesothelium (male) | nih.gov |

| Mice | Skin, forestomach, liver (male), lung (male) | nih.gov | |

| 2,2-bis(bromomethyl)-1,3-propanediol | Rats (male) | Skin, subcutaneous tissue, mammary gland, Zymbal's gland, oral cavity, esophagus, forestomach, small intestine, large intestine, mesothelium, kidney, urinary bladder, lung, thyroid gland, seminal vesicle, hematopoietic system, pancreas | nih.gov |

| Mice (male) | Lung, kidney, Harderian gland | nih.gov |

The carcinogenic activity of these related brominated propanols is believed to be linked to their genotoxic properties. 2,3-dibromo-1-propanol is considered to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals, with its genotoxicity being a key mechanistic factor. nih.gov The compound has been shown to be genotoxic in a variety of in vitro systems, supporting a genotoxic mode of action. nih.gov Similarly, the multisite carcinogenicity of 2,2-bis(bromomethyl)-1,3-propanediol is also associated with its mutagenic activity observed in the Salmonella test. nih.gov

Ecotoxicological Implications for Environmental Health

The potential impact of chemical compounds on the environment is a significant concern. Ecotoxicological data for the related compound tribromoneopentyl alcohol indicates potential harm to aquatic life. The 96-hour lethal concentration 50 (LC50) in carp (B13450389) is 32 mg/L, and the 48-hour half maximal effective concentration (EC50) in Daphnia magna is 64 mg/L. tri-iso.com For freshwater algae, the 72-hour EC50 for cell growth inhibition is 28 mg/L. tri-iso.com The related compound 2,3-dibromo-1-propanol is also noted as being harmful to aquatic life with long-lasting effects. tcichemicals.comtcichemicals.com

| Organism | Endpoint | Concentration | Reference |

|---|---|---|---|

| Carp | 96-hour LC50 | 32 mg/L | tri-iso.com |

| Daphnia magna | 48-hour EC50 | 64 mg/L | tri-iso.com |

| Freshwater algae | 72-hour EC50 (cell growth inhibition) | 28 mg/L | tri-iso.com |

Advanced Material Science and Polymeric Applications

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

The utility of a compound in polymer synthesis is largely dictated by its functional groups. In this context, it is crucial to distinguish between 3-Bromo-2,2-bis(bromomethyl)propyl acetate (B1210297) and its immediate precursor, Tribromoneopentyl Alcohol (TBNPA).

Tribromoneopentyl Alcohol (TBNPA) is widely recognized as a reactive flame retardant . additivesforpolymer.comspecialchem.com Its single hydroxyl (-OH) group allows it to act as a reactive monomer, participating in polymerization reactions. rixingxincai.comoceanchem-group.com For instance, in the synthesis of polyurethanes, the hydroxyl group reacts with isocyanate moieties, forming urethane (B1682113) linkages. additivesforpolymer.comspecialchem.com This reaction chemically incorporates the TBNPA molecule into the polymer backbone, making it a permanent and non-migrating part of the resulting material. rixingxincai.comvanhornmetz.com This reactive nature ensures that the flame-retardant properties are locked into the polymer structure, preventing leaching over time. rixingxincai.com

In contrast, 3-Bromo-2,2-bis(bromomethyl)propyl acetate lacks a reactive hydroxyl group, having instead an acetate ester group. This structural difference fundamentally changes its role in polymerization. It does not possess the typical functional groups that would allow it to act as a monomer or a cross-linking agent in common polymer systems like polyurethanes or polyesters under standard conditions. Instead, it functions as an additive flame retardant . vanhornmetz.com In this role, it is physically blended into the polymer melt during processing. While it imparts flame retardancy, it does not form covalent bonds with the polymer matrix.

| Feature | Tribromoneopentyl Alcohol (TBNPA) | This compound |

| Role in Polymer | Reactive Monomer | Additive |

| Bonding | Covalently bound to polymer chain rixingxincai.comoceanchem-group.com | Physically dispersed in polymer matrix |

| Primary Application | Polyurethanes, Polyesters additivesforpolymer.commiljodirektoratet.no | General purpose additive for thermoplastics |

| Leaching Potential | Low, due to chemical bonding rixingxincai.com | Higher, as it is not chemically bound |

Integration into Flame Retardant Formulations (Analogous to related brominated compounds)

Brominated flame retardants are among the most effective additives for reducing the flammability of polymeric materials. youtube.comwikipedia.org They are chosen for their high efficiency, which allows for lower loading levels compared to other types of flame retardants, thereby better preserving the mechanical properties of the host polymer. youtube.com

The primary mechanism of action for brominated flame retardants like this compound occurs in the gas phase during combustion. youtube.com The process can be summarized in the following steps:

Decomposition : When the polymer is heated, the C-Br bonds in the flame retardant, which are weaker than C-H bonds, break. This releases bromine radicals (Br•) into the gas phase.

Radical Quenching : The combustion of a polymer is a radical chain reaction that relies on high-energy, propagating radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.

Interference : The released bromine radicals (Br•) react with these high-energy radicals, forming less reactive species and hydrogen bromide (HBr).

Inhibition : The HBr can further react to scavenge more H• and OH• radicals, effectively interrupting the exothermic chain reactions that sustain the flame. This process cools the flame front and dilutes the flammable gases, slowing or extinguishing the fire. bsef.com

This vapor-phase inhibition is highly efficient and is the hallmark of how most brominated flame retardants operate to protect materials. youtube.com

The effectiveness of brominated flame retardants can be significantly amplified through the use of synergists. The most common and effective synergist for halogenated flame retardants is antimony trioxide (Sb₂O₃) . vanhornmetz.com Antimony trioxide itself has little to no flame retardant effect. vanhornmetz.com However, when used in combination with a brominated compound, it creates a powerful synergistic effect.

In the presence of HBr released from the BFR, antimony trioxide reacts to form antimony tribromide (SbBr₃) and various antimony oxybromides. These antimony species are volatile and act as highly efficient radical traps in the gas phase, supplementing the action of the bromine radicals and further inhibiting the combustion cycle. This synergy allows for a lower total amount of flame retardant to be used to achieve the desired level of fire safety. vanhornmetz.com

Contribution to Enhanced Polymer Properties and Stability

When a related compound like TBNPA is used as a reactive flame retardant, it offers several benefits to the polymer's stability:

Hydrolytic and Light Stability : Reactive BFRs like TBNPA are noted for imparting good hydrolytic and light stability to the polymers in which they are incorporated. additivesforpolymer.comspecialchem.com

Durability : Because the flame retardant is chemically bonded, it is not prone to migration or leaching. rixingxincai.com This ensures the flame retardancy is permanent and that the physical properties of the polymer (e.g., impact strength, clarity) are not compromised by a migrating additive over the product's lifespan.

For This compound used as an additive flame retardant, its primary contribution is imparting fire resistance. However, as an additive, its effect on other polymer properties must be carefully managed. While modern polymeric and high molecular weight BFRs are designed to have minimal impact, high loadings of traditional, smaller-molecule additives can sometimes lead to plasticization (a softening of the material) or a reduction in mechanical properties like tensile strength or impact resistance. youtube.com The choice of an additive flame retardant is therefore a balance between achieving fire safety standards and maintaining the desired physical and processing characteristics of the polymer. bsef.com

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3-Bromo-2,2-bis(bromomethyl)propyl acetate (B1210297).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a comprehensive picture of the molecule's atomic connectivity.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. A study using dimethyl sulfoxide-d6 (DMSO-d6) as the solvent reported the following chemical shifts (δ) in parts per million (ppm):

A singlet at approximately 2.06 ppm , integrating to three protons, is characteristic of the methyl (CH₃) group of the acetate moiety.

A singlet at around 3.57 ppm , with an integration corresponding to six protons, is assigned to the three equivalent bromomethyl (CH₂Br) groups.

Another singlet appears at approximately 4.06 ppm , integrating to two protons, which corresponds to the methylene (B1212753) (CH₂) group attached to the acetate's oxygen atom. guidechem.com

These well-defined singlets are a result of the quaternary carbon at the 2-position, which prevents spin-spin coupling between the different proton groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a mixture containing this compound and related compounds in deuterated chloroform (B151607) (CDCl₃), characteristic chemical shifts have been identified. guidechem.com The expected signals for this compound would include:

A signal for the carbonyl carbon (C=O) of the acetate group, typically found in the range of 170-172 ppm. guidechem.com

A signal for the methyl carbon (CH₃) of the acetate group, appearing at a higher field, around 20-21 ppm. guidechem.com

Signals for the methylene carbons bonded to bromine (CH₂Br) and the methylene carbon bonded to the acetate oxygen (CH₂O), as well as the central quaternary carbon.

Interactive Data Table: ¹H NMR Data for this compound in DMSO-d6

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.06 | Singlet | 3H | -OC(O)CH₃ |

| 3.57 | Singlet | 6H | -CH₂Br |

| 4.06 | Singlet | 2H | -CH₂OC(O)CH₃ |

Data sourced from Guidechem. guidechem.com

Infrared (IR) Spectroscopy

The key functional groups that would give rise to distinct IR absorption bands are:

Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1735-1750 cm⁻¹ , which is characteristic of the ester carbonyl group.

C-O-C Stretch: The ester C-O-C single bond stretches will produce strong bands in the fingerprint region, typically around 1230-1260 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

C-H Stretch: Absorptions corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups will appear in the range of 2850-3000 cm⁻¹ .

C-Br Stretch: A strong to medium absorption band in the lower frequency region, typically between 500-750 cm⁻¹ , is indicative of the carbon-bromine bond stretch. The presence of multiple C-Br bonds may lead to a broad or complex set of absorptions in this region.

CH₂ and CH₃ Bending: Bending vibrations for the methylene and methyl groups will be observed in the fingerprint region, around 1370-1480 cm⁻¹ .

Analysis of the precursor, 3-bromo-2,2-bis(bromomethyl)propanol (B150680), shows characteristic broad O-H stretching bands, which would be absent in the acetate derivative, and the appearance of the strong carbonyl stretch would be a clear indicator of the successful acetylation. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely lead to a complex fragmentation pattern due to the presence of multiple bromine atoms.

The molecular ion peak [M]⁺ would be expected, but it may be of low abundance due to the lability of the molecule under EI conditions. A key characteristic of bromine-containing compounds in MS is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing bromine atoms will appear as a cluster of peaks separated by 2 mass units. For a fragment with three bromine atoms, the isotopic pattern for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ would be observed with relative intensities of approximately 1:3:3:1.

Common fragmentation pathways for this molecule would include:

Loss of a bromine radical (•Br): This would result in a significant fragment at [M-79]⁺ and [M-81]⁺.

Loss of a bromomethyl radical (•CH₂Br): This cleavage would lead to ions at [M-93]⁺ and [M-95]⁺.

Cleavage of the acetate group: Loss of an acetyl radical (•COCH₃) would produce a fragment at [M-43]⁺. Alternatively, loss of an acetoxy radical (•OCOCH₃) would result in a fragment at [M-59]⁺.

McLafferty rearrangement: This is a possibility for esters, which could lead to characteristic neutral losses.

The resulting mass spectrum would be a complex mixture of these and other fragments, with the isotopic clusters for bromine-containing ions being a key diagnostic feature.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification.

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

A typical GC method for this compound would involve:

Injector: A split/splitless injector would be used, with the temperature set high enough to ensure complete volatilization without causing thermal degradation.

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable for separating the compound from related impurities.

Oven Temperature Program: A temperature gradient would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of components with different boiling points.

Detector: A flame ionization detector (FID) could be used for quantification due to its general response to organic compounds. For more selective and sensitive detection, an electron capture detector (ECD) is highly effective for halogenated compounds. However, the most definitive analysis would be achieved with a mass spectrometer (MS) as the detector, allowing for both quantification and structural confirmation based on the mass spectrum of the eluting peak.

GC-MS analysis would allow for the separation of this compound from its precursors and by-products, with each component being identified by its unique retention time and mass spectrum.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis and purity assessment of this compound, especially given its relatively low volatility.

A suitable HPLC method would likely employ:

Mode: Reversed-phase HPLC would be the most common approach, where a non-polar stationary phase is used with a polar mobile phase.

Column: A C18 or C8 column would provide good retention and separation.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be optimal. The gradient would start with a higher proportion of water and increase the organic solvent content over time to elute more non-polar compounds.

Detector: A UV detector would be suitable for detection, as the ester group provides some UV absorbance. For more universal detection, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be used. For the highest selectivity and to gain structural information, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method. bldpharm.comamadischem.com

HPLC is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or high boiling points of the components. sielc.com

Advanced Structural Elucidation Methods

The definitive structural confirmation and detailed characterization of "this compound" rely on a suite of advanced analytical methodologies. These techniques provide unambiguous evidence of the compound's molecular structure, connectivity, and stereochemistry. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural elucidation of this compound.

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) spectroscopy of this compound, conducted in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the different proton environments within the molecule.

Based on available data, the following proton signals are observed:

A singlet appearing at approximately 2.06 ppm is attributed to the three protons of the methyl group (CH₃) in the acetate moiety.

A singlet at around 3.57 ppm corresponds to the six protons of the three bromomethyl (CH₂Br) groups.

Another singlet is observed at about 4.06 ppm, which is assigned to the two protons of the methylene group (CH₂) adjacent to the acetate's ester oxygen. guidechem.com

The integration of these signals (3:6:2) confirms the ratio of protons in their respective chemical environments, which is consistent with the compound's structure. The singlet nature of all peaks indicates the absence of adjacent, non-equivalent protons, which aligns with the quaternary carbon at the C2 position.

¹³C NMR Spectroscopy:

The expected signals for this compound in a solvent like deuterated chloroform (CDCl₃) would be:

A signal for the methyl carbon of the acetate group.

Signals for the bromomethyl carbons.

A signal for the methylene carbon attached to the ester oxygen.

A signal for the quaternary carbon.

A signal for the carbonyl carbon of the acetate group.

In a spectral analysis of a mixture containing this compound and related compounds, several chemical shifts were reported. guidechem.com The signals at approximately 170.15 ppm, 63.78 ppm, 44.23 ppm, 34.51 ppm, and 20.78 ppm can be tentatively assigned to the carbonyl, ester-linked methylene, quaternary, bromomethyl, and acetate methyl carbons of the target compound, respectively. However, for definitive assignment, a spectrum of the pure compound is necessary.

| Proton (¹H) Environment | Chemical Shift (δ, ppm) in DMSO-d₆ |

| -OC(O)CH₃ | 2.06 |

| -CH₂Br | 3.57 |

| -CH₂OC(O)CH₃ | 4.06 |

| Carbon (¹³C) Environment (Tentative Assignment) | Approximate Chemical Shift (δ, ppm) in CDCl₃ |

| -OC (O)CH₃ | 170.15 |

| -C H₂OC(O)CH₃ | 63.78 |

| -C (CH₂Br)₃ | 44.23 |

| -C H₂Br | 34.51 |

| -OC(O)C H₃ | 20.78 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of three bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak would appear as a characteristic cluster of peaks.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a bromine radical (•Br), leading to a significant [M-Br]⁺ fragment.

Cleavage of the C-C bonds, resulting in the loss of bromomethyl radicals (•CH₂Br).

Fragmentation of the acetate group, such as the loss of an acetyl radical (•COCH₃) or acetic acid (CH₃COOH).

The resulting mass-to-charge ratios (m/z) of these fragments would provide strong evidence for the compound's structure. For instance, the presence of ions corresponding to the tribromoneopentyl cation would be a key indicator. While a specific mass spectrum for this compound is not publicly available, the principles of mass spectrometry for brominated compounds are well-established. docbrown.info

X-ray Crystallography

To date, the crystal structure of this compound has not been reported in the crystallographic databases. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would yield a detailed model of the molecule. This would confirm the connectivity of the atoms and provide insight into the steric interactions between the bulky bromomethyl groups and the acetate moiety. The resulting crystallographic data would serve as the ultimate proof of the compound's structure. The application of X-ray crystallography has been crucial in determining the structures of other complex brominated organic molecules.

Future Research Directions and Sustainable Chemical Practices

Development of More Sustainable and Atom-Economical Synthetic Routes

The conventional synthesis of 3-bromo-2,2-bis(bromomethyl)propyl acetate (B1210297) typically involves the esterification of its precursor, 3-bromo-2,2-bis(bromomethyl)propanol (B150680), also known as tribromoneopentyl alcohol (TBNPA). This process, while established, presents opportunities for improvement in line with the principles of green chemistry. Future research is anticipated to focus on the development of more sustainable and atom-economical synthetic methods.

Future synthetic strategies for 3-bromo-2,2-bis(bromomethyl)propyl acetate are expected to explore:

Catalytic Approaches: The use of solid acid catalysts or enzyme-based catalysts for the esterification of TBNPA could offer higher selectivity, easier separation, and reduced waste generation compared to traditional acid catalysts.

Alternative Reagents: Investigating the use of less hazardous and more atom-economical acetylating agents in place of traditional reagents could minimize the environmental footprint of the synthesis.

Process Intensification: The adoption of continuous flow reactors and other process intensification technologies can lead to improved energy efficiency, better process control, and reduced waste generation.

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a critical metric in evaluating the sustainability of new synthetic routes. The ideal synthesis would maximize the incorporation of all reactant atoms into the final product, minimizing the formation of byproducts.

Comprehensive Risk Assessment and Regulatory Compliance Studies

While the precursor, TBNPA, is used as a reactive flame retardant designed to be chemically bound within a polymer matrix to minimize leaching, comprehensive risk assessment data specifically for this compound remains limited in the public domain. lookchem.com Future research must prioritize a thorough evaluation of its toxicological profile and environmental fate to ensure its safe use and compliance with evolving chemical regulations.

A study on the related compound, 2,2-bis(bromomethyl)-1,3-propanediol (B29016), has indicated that it is a multisite carcinogen in rodents, which underscores the importance of detailed toxicological investigations for structurally similar brominated compounds. nih.govlibretexts.org The U.S. Environmental Protection Agency (EPA) has also targeted a number of flame retardants for risk assessment under the Toxic Substances Control Act (TSCA), highlighting the increasing regulatory scrutiny of this class of chemicals. crowell.comepa.gov

Key areas for future risk assessment studies on this compound should include:

Toxicological Profiling: In-depth studies on its potential for carcinogenicity, mutagenicity, reproductive toxicity, and endocrine disruption are necessary.

Environmental Fate and Transport: Research into its persistence, bioaccumulation potential, and mobility in various environmental compartments (soil, water, and air) is crucial.

Leaching and Migration Studies: For its applications in consumer products, it is important to quantify the potential for this compound to leach from materials over their lifecycle.

The findings from these studies will be essential for informing regulatory bodies and ensuring that the use of this compound does not pose an unacceptable risk to human health or the environment.

Exploration of Novel, Niche Applications Beyond Flame Retardancy

While primarily associated with flame retardancy, the unique chemical structure of this compound and its precursor, TBNPA, may lend itself to novel applications in other fields. There are indications that TBNPA is also used as a pharmaceutical intermediate. tcichemicals.com A notable example is its use as a starting material in a novel and more efficient synthesis of a key intermediate for the asthma medication, Montelukast sodium. tcichemicals.com

This suggests that the acetate derivative could also possess utility as a building block in organic synthesis. The presence of multiple reactive sites—the bromide atoms and the ester group—provides a versatile platform for constructing complex molecules.

Future research could explore the potential of this compound in areas such as: